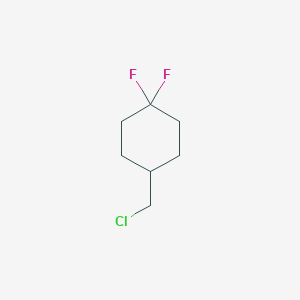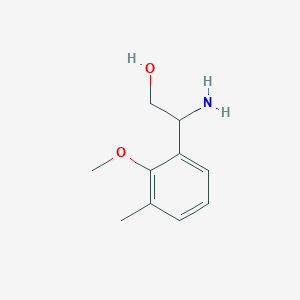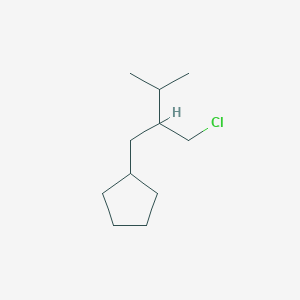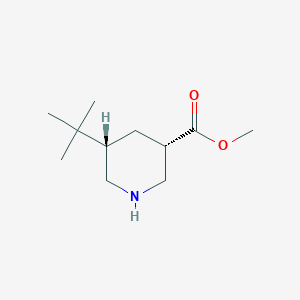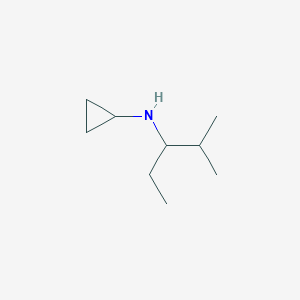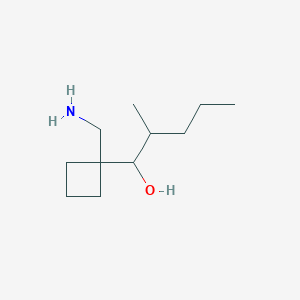
1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol is an organic compound with a unique structure that includes a cyclobutyl ring, an aminomethyl group, and a methylpentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethylamine with 2-methylpentan-1-ol under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutyl ring and methylpentanol chain may also contribute to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutyl-containing molecules and aminomethyl derivatives. Examples include:
- Cyclobutylmethanol
- 1-Aminomethylcyclobutane
- 2-Methylpentanol
Uniqueness
1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2-methylpentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-5-9(2)10(13)11(8-12)6-4-7-11/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
GLIFLAMLRKWULP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C1(CCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


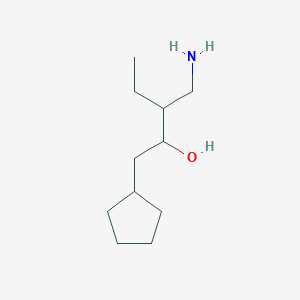
![[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13550630.png)
![(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol](/img/structure/B13550633.png)
![(2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13550647.png)
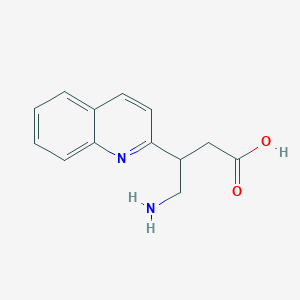
![N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13550655.png)

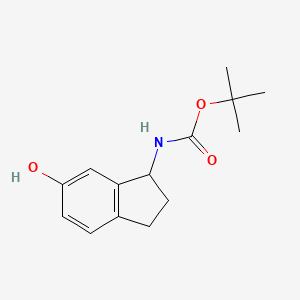
![1-Ethynyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13550663.png)
